molecular formula C29H37NO8 B593762 [6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate CAS No. 1012327-63-7

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate

Cat. No.: B593762
CAS No.: 1012327-63-7
M. Wt: 527.6
InChI Key: STKVQJOXRFVEDM-DATHZOKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PX-866-17OH is a metabolite of PX-866 (Sonolisib) and acts as a pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). It inhibits various isoforms of PI3K, including PI3K alpha, PI3K beta, PI3K gamma, and PI3K delta, with different inhibitory concentrations . This compound is significant in cancer research due to its potential to inhibit pathways involved in tumor growth and survival.

Mechanism of Action

Target of Action

PX-866-17OH is an active metabolite of PX-866 . It primarily targets the Phosphatidylinositol 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

PX-866-17OH acts by irreversibly inhibiting PI3K . It binds covalently to the lysine-802 residue in the ATP catalytic site of PI3K . This interaction results in a sustained loss of Akt phosphorylation, suggesting that the increased potency of PX-866-17OH is related to a more durable inhibition of PI3K signaling .

Biochemical Pathways

The primary biochemical pathway affected by PX-866-17OH is the PI3K/AKT/mTOR pathway . This pathway is often dysregulated in a variety of solid tumors and is proposed to provide key growth and survival signals to tumor cells . Inhibition of this pathway by PX-866-17OH leads to downregulation of cyclin D1 protein, which is responsible for regulating cell cycle progression and autophagy induction .

Pharmacokinetics

The pharmacokinetics profile of PX-866-17OH is dose-proportional, with no evidence of drug accumulation . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a steady state of the drug in the body over time, which could potentially enhance its bioavailability and therapeutic efficacy .

Result of Action

PX-866-17OH has been shown to inhibit cancer cell motility and growth, particularly in three-dimensional cultures . It also results in a more sustained loss of Akt phosphorylation, suggesting a prolonged inhibition of the PI3K pathway . Furthermore, PX-866-17OH has been associated with prolonged stable disease, particularly when using a continuous dosing schedule .

Preparation Methods

PX-866-17OH is synthesized through the ring-opening of 17-hydroxywortmannins. . The industrial production methods are not extensively documented, but the synthesis generally follows the principles of medicinal chemistry to ensure high purity and yield.

Chemical Reactions Analysis

PX-866-17OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

PX-866-17OH has several scientific research applications:

Comparison with Similar Compounds

PX-866-17OH is unique compared to other PI3K inhibitors due to its irreversible inhibition and improved pharmacologic profile. Similar compounds include:

PX-866-17OH stands out due to its enhanced stability, reduced toxicity, and broader inhibition of PI3K isoforms, making it a promising candidate for further research and therapeutic development .

Properties

IUPAC Name

[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-21,32,34H,1-2,9-13,15H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKVQJOXRFVEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The study mentions testing PX-866-17OH for potential life-extending effects. What was the outcome of this specific investigation?

A1: The research primarily focused on screening various compounds, including PX-866-17OH, for their impact on the lifespan of Drosophila melanogaster. The study concluded that PX-866-17OH, within the tested concentration range of 1 nM to 10 µM, did not significantly affect the longevity of the male flies. []

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